Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride
Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride
Pyrrolidinophenones are a family of compounds that feature a pyrrolidinyl group affixed to the narcotic cathinone. Many have been identified as components of designer drugs. 4-methoxy-α-Pyrrolidinopentiophenone (4-MeO-α-PVP) (hydrochloride) shares structural features with the stimulant α-PVP. The mechanism of action is unknown for α-PVP, but is believed to be similar to that of the designer drug MDPV, which acts as a norepinephrine-dopamine reuptake inhibitor. This product is intended to be used for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
5537-19-9
VCID:
VC21228076
InChI:
InChI=1S/C16H23NO2.ClH/c1-3-6-15(17-11-4-5-12-17)16(18)13-7-9-14(19-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H
SMILES:
CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl
Molecular Formula:
C16H24ClNO2
Molecular Weight:
297.82 g/mol
Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride
CAS No.: 5537-19-9
Cat. No.: VC21228076
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyrrolidinophenones are a family of compounds that feature a pyrrolidinyl group affixed to the narcotic cathinone. Many have been identified as components of designer drugs. 4-methoxy-α-Pyrrolidinopentiophenone (4-MeO-α-PVP) (hydrochloride) shares structural features with the stimulant α-PVP. The mechanism of action is unknown for α-PVP, but is believed to be similar to that of the designer drug MDPV, which acts as a norepinephrine-dopamine reuptake inhibitor. This product is intended to be used for forensic and research applications. |
|---|---|
| CAS No. | 5537-19-9 |
| Molecular Formula | C16H24ClNO2 |
| Molecular Weight | 297.82 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-3-6-15(17-11-4-5-12-17)16(18)13-7-9-14(19-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H |
| Standard InChI Key | WPXBEBRLURPPOY-UHFFFAOYSA-N |
| SMILES | CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl |
| Canonical SMILES | CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl |
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